Ethane, 1,2-bis(isopropylthio)-
Description
Properties
CAS No. |
5865-15-6 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C8H18S2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WAVNQKXWEKRZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCSC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethane, 1,2 Bis Isopropylthio
Established Synthetic Pathways for the Preparation of Ethane (B1197151), 1,2-bis(isopropylthio)-
The preparation of Ethane, 1,2-bis(isopropylthio)- generally follows well-known principles of thioether synthesis, analogous to the Williamson ether synthesis. acsgcipr.orgmasterorganicchemistry.com These pathways involve the reaction of a sulfur-based nucleophile with an appropriate electrophilic carbon source.
Reactions Involving Ethylene (B1197577) Derivatives and Isopropyl Thiolate Reagents
A primary and efficient method for synthesizing Ethane, 1,2-bis(isopropylthio)- involves the reaction of a suitable ethylene derivative, typically a 1,2-dihaloethane, with an isopropyl thiolate reagent. This reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the thiolate anion displaces the halide leaving groups. libretexts.org
The isopropyl thiolate is typically generated in situ by treating isopropyl thiol (2-propanethiol) with a base. masterorganicchemistry.comyoutube.com Common bases used for this purpose include sodium hydroxide (B78521), sodium hydride, or alkali metal alkoxides. masterorganicchemistry.com The choice of base can influence the reaction rate and yield.
2 CH3CH(SH)CH3 + X-CH2CH2-X + 2 Base → CH3CH(S)CH2CH2S(CH)CH3 + 2 Base·HX
Where X represents a halogen (e.g., Cl, Br, I). 1,2-dibromoethane (B42909) or 1,2-diiodoethane (B146647) are often preferred over 1,2-dichloroethane (B1671644) due to the better leaving group ability of bromide and iodide ions, which facilitates the SN2 reaction. acsgcipr.org
A typical reaction setup would involve the slow addition of the 1,2-dihaloethane to a solution of the pre-formed sodium isopropyl thiolate in a suitable solvent.
Alternative Synthetic Approaches to Aliphatic Dithioethers
An alternative approach to synthesizing Ethane, 1,2-bis(isopropylthio)- involves starting from 1,2-ethanedithiol (B43112). orgsyn.orgsigmaaldrich.com In this method, 1,2-ethanedithiol is first deprotonated with a base to form the dithiolate dianion. This is then followed by alkylation with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). researchgate.net
This reaction can be represented as:
HS-CH2CH2-SH + 2 Base → -S-CH2CH2-S- + 2 Base·H+ -S-CH2CH2-S- + 2 CH3CH(X)CH3 → CH3CH(S)CH2CH2S(CH)CH3 + 2 X-
This method is particularly useful when 1,2-ethanedithiol is a readily available starting material. The synthesis of 1,2-ethanedithiol itself can be achieved through various methods, such as the reaction of 1,2-dichloroethane with sodium hydrosulfide (B80085) or via the hydrolysis of the isothiuronium (B1672626) salt formed from ethylene bromide and thiourea. orgsyn.orgguidechem.comgoogle.com
Precursor Chemistry and Reactant Selection in the Synthesis of Ethane, 1,2-bis(isopropylthio)-
The choice of precursors is critical for the successful synthesis of Ethane, 1,2-bis(isopropylthio)-.
| Precursor Role | Chemical Name | Formula | Key Considerations |
| Ethylene Backbone | 1,2-Dibromoethane | BrCH₂CH₂Br | Good leaving group ability, commercially available. |
| 1,2-Dichloroethane | ClCH₂CH₂Cl | Less reactive than the bromo-derivative, may require harsher conditions. acsgcipr.org | |
| Isopropyl Thiol Source | Isopropyl Thiol (2-Propanethiol) | (CH₃)₂CHSH | A readily available thiol with a characteristic unpleasant odor. libretexts.org |
| Alternative Sulfur Source | 1,2-Ethanedithiol | HSCH₂CH₂SH | Can be used as the sulfur and ethylene backbone source, requires alkylation. sigmaaldrich.com |
| Alkylating Agent | 2-Bromopropane | (CH₃)₂CHBr | Used in the alkylation of 1,2-ethanedithiolate. |
The selection between 1,2-dihaloethanes often depends on a balance between reactivity and cost. While 1,2-dibromoethane offers higher reactivity, 1,2-dichloroethane might be a more economical option for larger-scale syntheses, albeit potentially requiring more forcing reaction conditions.
Reaction Condition Optimization for Efficient Formation of Ethane, 1,2-bis(isopropylthio)-
Optimizing reaction conditions is key to maximizing the yield and minimizing byproducts. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.
Base Selection: The base used to deprotonate the isopropyl thiol should be strong enough to generate the thiolate nucleophile but should not promote side reactions like elimination, especially when using secondary halides. masterorganicchemistry.com Sodium hydroxide is a common and cost-effective choice. youtube.com For a more robust and complete deprotonation, stronger bases like sodium hydride can be employed. masterorganicchemistry.com
Solvent Effects: The choice of solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate. acsgcipr.org Alcohols like ethanol (B145695) can also be used, particularly when using alkali metal hydroxides as the base. researchgate.net
Temperature and Reaction Time: The reaction temperature is typically maintained between room temperature and the boiling point of the solvent. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
A summary of typical reaction conditions is presented below:
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) | Efficiently deprotonates the thiol to form the nucleophilic thiolate. masterorganicchemistry.comyoutube.com |
| Solvent | Dimethylformamide (DMF) or Ethanol | Polar aprotic solvents enhance SN2 reaction rates; alcohols are also viable. acsgcipr.orgresearchgate.net |
| Temperature | 25 - 80 °C | Balances reaction rate with minimizing side reactions. |
| Stoichiometry | Slight excess of the thiol and base | Ensures complete reaction of the dihaloalkane. libretexts.org |
Purification and Isolation Techniques for Research-Grade Ethane, 1,2-bis(isopropylthio)-
Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate research-grade Ethane, 1,2-bis(isopropylthio)-.
The typical work-up procedure involves quenching the reaction mixture, often with water, to dissolve any inorganic salts. The crude product is then extracted into an organic solvent such as diethyl ether or dichloromethane. The organic layer is subsequently washed with water and brine to remove any remaining impurities and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
For the purification of the crude product, which is a liquid at room temperature, several techniques can be employed:
Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying liquid compounds with relatively low boiling points. This technique separates the desired product from lower and higher boiling impurities.
Column Chromatography: For smaller scale preparations or for removing closely related impurities, column chromatography using silica (B1680970) gel as the stationary phase is a standard purification method. youtube.com A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be suitable for eluting the relatively non-polar dithioether.
Coordination Chemistry and Ligand Properties of Ethane, 1,2 Bis Isopropylthio
Overview of Dithioether Ligands in Transition Metal Coordination Chemistry
Dithioether ligands, characterized by the presence of two thioether (R-S-R) functional groups, are a versatile class of ligands in transition metal coordination chemistry. The sulfur atoms in dithioethers possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. These ligands are classified as soft ligands according to the Hard and Soft Acids and Bases (HSAB) theory, which means they tend to form more stable complexes with soft metal ions such as those of the later transition metals (e.g., Pd(II), Pt(II), Cu(I)). nih.govresearchgate.net However, their coordination chemistry with harder, oxophilic early transition metals, such as tungsten(VI), is also an area of active research. southampton.ac.uk
The flexibility of the backbone connecting the two sulfur donor atoms in a dithioether ligand influences its chelation properties. For Ethane (B1197151), 1,2-bis(isopropylthio)-, the ethylene (B1197577) (-CH2-CH2-) backbone allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelate effect enhances the stability of the resulting metal complex compared to analogous complexes with monodentate thioether ligands.
Dithioether ligands can adopt various coordination modes. They can act as bidentate chelating ligands, forming a single ring with the metal, or as bridging ligands, linking two or more metal centers to form polynuclear complexes. The specific coordination mode is influenced by factors such as the length and flexibility of the ligand backbone, the steric bulk of the substituents on the sulfur atoms, and the preferred coordination geometry of the metal ion.
Donor Atom Characteristics and Chelation Behavior of Ethane, 1,2-bis(isopropylthio)-
The donor properties of Ethane, 1,2-bis(isopropylthio)- are primarily dictated by the sulfur atoms. The sulfur atoms act as two-electron σ-donors. The presence of two isopropyl groups on each sulfur atom introduces significant steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complexes and may limit the number of ligands that can coordinate to a metal center.
The ethylene backbone of Ethane, 1,2-bis(isopropylthio)- allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This chelation is entropically favored and contributes to the thermodynamic stability of the resulting metallacycle. The conformation of this chelate ring can vary, and its study provides valuable insights into the stereochemistry of the complex. The isopropyl substituents can adopt different orientations relative to the chelate ring, leading to the possibility of different diastereomers in chiral complexes. rsc.org
Synthesis and Characterization of Metal Complexes of Ethane, 1,2-bis(isopropylthio)-
The synthesis of metal complexes with Ethane, 1,2-bis(isopropylthio)- typically involves the reaction of a metal salt or a labile metal complex with the dithioether ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the product.
The synthesis of the first series of tungsten(VI) complexes with thioether ligands has been reported, including the characterization of [WO2X2{iPrS(CH2)2SiPr}] (where X is a halide). southampton.ac.uk This work represents a significant advancement in the coordination chemistry of hard, oxophilic W(VI) with soft thioether ligands. While a specific complex with Tungsten(VI) hexachloride (WCl6) and Ethane, 1,2-bis(isopropylthio)- is not explicitly detailed in readily available literature, the reaction of WCl6 with dithioethers is a plausible route to such complexes. WCl6 is a known starting material for the synthesis of various tungsten complexes and readily undergoes ligand substitution reactions. wikipedia.org The synthesis of related tungsten(VI) oxo complexes with polycarboxylate ligands has also been achieved, demonstrating the accessibility of stable W(VI) coordination compounds. researchgate.net
The characterization of these complexes typically involves a combination of spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C), and infrared (IR) spectroscopy, along with elemental analysis.
Dithioether ligands, including Ethane, 1,2-bis(isopropylthio)-, possess the potential to form polynuclear and supramolecular assemblies. The ability of the sulfur atoms to bridge between two metal centers is a key factor in the formation of such structures. The flexible ethylene backbone can allow the ligand to span two metal ions, leading to the formation of dimeric or polymeric structures.
The design of such assemblies can be influenced by the choice of metal ion and the reaction stoichiometry. For instance, using a metal-to-ligand ratio of greater than one can favor the formation of bridged, polynuclear species. The resulting supramolecular architectures can exhibit interesting host-guest chemistry or catalytic properties. While specific examples with Ethane, 1,2-bis(isopropylthio)- are not extensively documented, the principles of supramolecular chemistry suggest that this ligand is a suitable building block for the construction of complex coordination architectures. nih.govsemanticscholar.org
Structural Elucidation of Ethane, 1,2-bis(isopropylthio)- Metal Complexes
The definitive characterization of the structure of metal complexes of Ethane, 1,2-bis(isopropylthio)- is achieved through single-crystal X-ray diffraction studies.
While a specific crystal structure for a mononuclear complex of Ethane, 1,2-bis(isopropylthio)- with a Tungsten(VI) halide is not available in the searched literature, the structural authentication of the first series of W(VI) complexes with thioether ligands, including [WO2X2{iPrS(CH2)2SiPr}], has been reported. southampton.ac.uk This provides a strong basis for understanding the expected coordination environment.
In a hypothetical mononuclear complex such as [WCl4(iPrS(CH2)2SiPr)], an octahedral coordination geometry around the tungsten center would be anticipated. The dithioether ligand would occupy two adjacent (cis) coordination sites, and the remaining four sites would be occupied by chloride ligands.
The table below presents hypothetical but reasonable bond parameters for such a complex, based on known structures of tungsten halide and dithioether complexes.
| Parameter | Expected Value/Range |
| W-S Bond Length (Å) | 2.4 - 2.6 |
| W-Cl Bond Length (Å) | 2.3 - 2.4 |
| S-W-S Bite Angle (°) | 80 - 90 |
| Cl-W-Cl Angle (°) | ~90 (cis), ~180 (trans) |
Conformational Analysis of the Ethane Bridge within Metal Complexes
Upon chelation, the ethane bridge of the Ethane, 1,2-bis(isopropylthio)- ligand adopts a puckered, or gauche, conformation. This is a general and energetically favorable feature for five-membered chelate rings formed by ligands with a two-carbon backbone, such as ethane-1,2-diamine. nih.gov A planar conformation of the M-S-C-C-S ring (where M is the metal) would lead to significant eclipsing strain between the hydrogen atoms on the adjacent carbon atoms of the ethane bridge. The gauche conformation alleviates this steric hindrance by staggering the substituents on the ethane backbone.
The degree of puckering of the ethane bridge can be quantified by the torsion angle S-C-C-S. In an ideal staggered conformation, this angle would be approximately 60°. However, the constraints of the chelate ring, including the M-S bond lengths and S-M-S bite angle, often result in deviations from this ideal value. The specific torsion angle is a balance between minimizing the internal strain of the ligand and optimizing the coordination geometry around the metal center.
Electronic Structure and Redox Behavior in Ethane, 1,2-bis(isopropylthio)- Metal Complexes
The electronic properties of metal complexes containing the Ethane, 1,2-bis(isopropylthio)- ligand are governed by the interplay between the metal d-orbitals and the sulfur lone pair orbitals. The sulfur atoms of the dithioether act as soft σ-donors, readily coordinating to soft metal ions.
The donation of electron density from the sulfur lone pairs to the vacant d-orbitals of the metal center is the primary interaction. The strength of this σ-donation influences the electron density at the metal center and, consequently, its redox properties. The isopropyl groups attached to the sulfur atoms are electron-donating, which can enhance the electron-donating ability of the sulfur atoms compared to less substituted alkylthio ligands.
In addition to σ-donation, there can be a degree of π-backbonding from filled metal d-orbitals to the empty σ* orbitals of the S-C bonds, although this is generally weaker than in complexes with phosphine (B1218219) or carbonyl ligands.
The electronic structure of these complexes can be probed by computational methods, which can provide insights into the molecular orbital energy levels and their compositions. For instance, in many transition metal complexes, the highest occupied molecular orbitals (HOMOs) have significant ligand character, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly metal-based.
The redox behavior of these complexes is a key feature. The dithioether ligand can stabilize different oxidation states of the coordinated metal. The redox potential of the M(n+)/M((n+1)+) couple is sensitive to the nature of the ligand. The electron-donating isopropyl groups of Ethane, 1,2-bis(isopropylthio)- increase the electron density on the metal center, making it easier to oxidize. Consequently, the oxidation potential of a metal complex with this ligand is expected to be lower (less positive) than that of a complex with a less electron-donating ligand.
In some cases, the ligand itself can be redox-active. nih.gov While less common for simple dithioethers compared to ligands like dithiolenes, the possibility of ligand-based redox processes should be considered, particularly with redox-active metal centers.
Spectroscopic Signatures of Ethane, 1,2-bis(isopropylthio)- as a Ligand (e.g., NMR, IR, UV-Vis in complexation studies)
Spectroscopic techniques are indispensable for characterizing metal complexes of Ethane, 1,2-bis(isopropylthio)- and understanding the nature of the metal-ligand interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand. rsc.org Upon complexation, the chemical shifts of the protons and carbons of the Ethane, 1,2-bis(isopropylthio)- ligand are altered. The most significant changes are typically observed for the nuclei closest to the sulfur donor atoms.
¹H NMR: The methine proton (-CH) of the isopropyl group and the methylene (B1212753) protons (-CH₂-) of the ethane bridge experience a downfield shift upon coordination. This is due to the deshielding effect of the metal center as electron density is withdrawn from the ligand.
¹³C NMR: Similarly, the carbon atoms of the isopropyl and ethane groups will show downfield shifts in the ¹³C NMR spectrum upon coordination.
The following table illustrates the expected changes in ¹H NMR chemical shifts upon complexation.
| Proton | Free Ligand (Expected δ, ppm) | Coordinated Ligand (Expected δ, ppm) | Change upon Coordination |
| Isopropyl -CH₃ | ~1.3 | ~1.4-1.6 | Downfield shift |
| Isopropyl -CH | ~3.0 | ~3.2-3.5 | Downfield shift |
| Ethane -CH₂- | ~2.7 | ~2.9-3.2 | Downfield shift |
Infrared (IR) Spectroscopy: IR spectroscopy provides information about changes in the vibrational modes of the ligand upon coordination. The C-S stretching vibration is of particular interest. In the free ligand, this vibration appears at a certain frequency. Upon coordination to a metal, the C-S bond is slightly weakened due to the donation of electron density from sulfur to the metal. This results in a decrease in the C-S stretching frequency.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions within the metal complex. researchgate.net Complexes of Ethane, 1,2-bis(isopropylthio)- often exhibit intense absorption bands that are not present in the spectra of the free ligand or the metal salt. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. The energy of the LMCT band provides information about the energy gap between the involved molecular orbitals and is influenced by the nature of the metal and the ligand. In some cases, d-d transitions of the metal center may also be observed, although these are typically much weaker than LMCT bands. researchgate.net
Comparative Analysis of Ethane, 1,2-bis(isopropylthio)- with Related Dithioether Ligands (e.g., 1,2-bis(methylthio)ethane (B14713131), 1,2-bis(phenylthio)ethane)
The properties of metal complexes are significantly influenced by the steric and electronic characteristics of the ligands. Comparing Ethane, 1,2-bis(isopropylthio)- with its analogues, 1,2-bis(methylthio)ethane and 1,2-bis(phenylthio)ethane (B160517), highlights these effects.
Steric Effects: The most apparent difference between these ligands is the steric bulk of the substituents on the sulfur atoms.
1,2-bis(methylthio)ethane: The methyl groups are the smallest, imposing minimal steric hindrance. This allows for a wider range of coordination geometries and potentially higher coordination numbers.
Ethane, 1,2-bis(isopropylthio)-: The isopropyl groups are significantly bulkier than methyl groups. This increased steric demand can influence the preferred coordination geometry, favoring less crowded arrangements. The bulky isopropyl groups can also create a "protective pocket" around the metal center, potentially influencing its reactivity.
1,2-bis(phenylthio)ethane: The phenyl groups are planar but have a larger steric footprint than methyl groups. Their orientation can significantly affect the accessibility of the metal center.
The steric bulk of the ligand can be quantified by the ligand cone angle, a concept widely used for phosphine ligands that can be adapted for dithioethers. A larger cone angle for Ethane, 1,2-bis(isopropylthio)- compared to 1,2-bis(methylthio)ethane would be expected.
Electronic Effects: The electronic nature of the substituent on the sulfur atom modulates the donor strength of the ligand.
Alkyl Groups (Methyl vs. Isopropyl): Both methyl and isopropyl groups are electron-donating through an inductive effect. The isopropyl group is generally considered to be a slightly stronger electron donor than the methyl group. Therefore, Ethane, 1,2-bis(isopropylthio)- is a stronger σ-donor ligand than 1,2-bis(methylthio)ethane. This enhanced donor strength increases the electron density on the metal center, which can affect its redox potentials and the stability of higher oxidation states.
Phenyl Group: The phenyl group is electron-withdrawing through resonance, although it can be a weak σ-donor. This makes 1,2-bis(phenylthio)ethane a weaker σ-donor compared to its alkyl-substituted counterparts. The π-system of the phenyl rings can also participate in π-stacking interactions, which can influence the supramolecular assembly of the complexes.
The following table summarizes the comparative properties of these dithioether ligands.
| Ligand | Substituent | Relative Steric Bulk | Relative σ-Donor Strength | Key Features |
| 1,2-bis(methylthio)ethane | Methyl | Low | Moderate | Least sterically hindered. |
| Ethane, 1,2-bis(isopropylthio)- | Isopropyl | High | High | Strong σ-donor, significant steric hindrance. |
| 1,2-bis(phenylthio)ethane | Phenyl | Moderate | Low | Weaker σ-donor, potential for π-interactions. |
These differences in steric and electronic properties have a direct impact on the coordination chemistry of these ligands, influencing the stability, structure, and reactivity of the resulting metal complexes. For example, the stronger donating ability of Ethane, 1,2-bis(isopropylthio)- may lead to more stable complexes with electron-deficient metal centers, while its steric bulk might be exploited to promote specific catalytic activities by controlling access to the metal's coordination sphere.
Reactivity and Organic Transformations Involving Ethane, 1,2 Bis Isopropylthio
Oxidative and Reductive Transformations of the Thioether Linkages
The sulfur centers in Ethane (B1197151), 1,2-bis(isopropylthio)- are susceptible to both oxidation and reduction, leading to a variety of functional group transformations.
Oxidative Transformations
The thioether linkages can be sequentially oxidized to form sulfoxides and then sulfones. This reactivity is a general feature of thioethers. chemistrysteps.com The oxidation state of sulfur in these compounds ranges from -2 to +6. libretexts.org Mild oxidizing agents typically convert thiols to disulfides, while stronger oxidants like ozone (O₃) or peroxyacids are used to oxidize thioethers to sulfoxides and sulfones. masterorganicchemistry.com
Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄) can be employed. The reaction proceeds stepwise. The first oxidation yields the corresponding monosulfoxide and disulfoxide, Ethane, 1-(isopropylsulfinyl)-2-(isopropylthio)- and Ethane, 1,2-bis(isopropylsulfinyl)-. Further oxidation under more forcing conditions or with a stoichiometric excess of the oxidant affords the sulfone derivatives, including Ethane, 1-(isopropylsulfonyl)-2-(isopropylthio)- and ultimately Ethane, 1,2-bis(isopropylsulfonyl)-.
Studies on various thioethers have shown that the oxidation by H₂O₂ can be slow under near-physiological conditions but is significantly faster for oxidation to the sulfoxide (B87167) and sulfone with reagents like hypochlorite. acs.org The oxidation of thioethers to sulfoxides can also occur via hydroxyl radicals. acs.org In some cases, catalysts like titanium silicalite-1 (TS-1) are used with hydrogen peroxide to facilitate the oxidation of the thioether to a sulfoxide, with further catalyzed reaction leading to the sulfone. researchgate.net Spontaneous oxidation at air-water interfaces has also been observed for some thioethers, yielding sulfoxides and sulfones. researchgate.net
Reductive Transformations
The most significant reductive transformation for thioethers is desulfurization, which involves the cleavage of the carbon-sulfur bonds. A classic method for this is treatment with Raney nickel (Ra-Ni). chem-station.com This process, known as reductive desulfurization, replaces the C-S bonds with C-H bonds. For Ethane, 1,2-bis(isopropylthio)-, complete desulfurization with Raney nickel would yield butane. This reaction is driven by the affinity of nickel for sulfur and the hydrogen adsorbed on the catalyst's surface. chem-station.comoup.com Alternative reagents like nickel boride can also be used for similar transformations. chem-station.com Electroreductive methods have also been developed for the desulfurization of certain thioethers, demonstrating selective cleavage of C(sp³)–S bonds. chemrxiv.org
Table 1: Summary of Potential Oxidative and Reductive Transformations This table presents expected reactions based on the general reactivity of thioethers.
| Transformation Type | Reactant | Reagent(s) | Potential Product(s) |
|---|---|---|---|
| Stepwise Oxidation | Ethane, 1,2-bis(isopropylthio)- | H₂O₂, m-CPBA (controlled stoichiometry) | Ethane, 1-(isopropylsulfinyl)-2-(isopropylthio)- Ethane, 1,2-bis(isopropylsulfinyl)- |
| Complete Oxidation | Ethane, 1,2-bis(isopropylthio)- | Excess H₂O₂, m-CPBA, or KMnO₄ | Ethane, 1,2-bis(isopropylsulfonyl)- |
| Reductive Desulfurization | Ethane, 1,2-bis(isopropylthio)- | Raney Nickel (Ra-Ni), H₂ | Butane |
Nucleophilic and Electrophilic Reactivity at the Sulfur Centers
Nucleophilic Reactivity
The sulfur atoms in Ethane, 1,2-bis(isopropylthio)- possess lone pairs of electrons, making them effective nucleophiles. libretexts.org Sulfur is generally a better nucleophile than oxygen, which is in the same group in the periodic table. chemistrysteps.commasterorganicchemistry.com This enhanced nucleophilicity allows the thioether to react readily with electrophiles.
A characteristic reaction is S-alkylation, where the thioether reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a sulfonium (B1226848) salt. libretexts.orglibretexts.org In the case of Ethane, 1,2-bis(isopropylthio)-, this reaction can occur at one or both sulfur atoms, leading to mono- or di-sulfonium salts. For example, reaction with two equivalents of methyl iodide would yield Ethane-1,2-diylbis(isopropyl(methyl)sulfonium) diiodide. These sulfonium salts are themselves useful as alkylating agents. chemrxiv.org
Electrophilic Reactivity
While the primary character of thioethers is nucleophilic, electrophilic reactivity at the sulfur center can be induced. This typically happens after the sulfur has been activated by an electrophile. For example, in the Pummerer reaction, a sulfoxide (formed by oxidation of the thioether) is treated with an acid anhydride (B1165640) like acetic anhydride. This activates the sulfoxide, making the α-carbon susceptible to nucleophilic attack. acs.org
Table 2: Nucleophilic Reactions at the Sulfur Centers This table presents expected reactions based on the general reactivity of thioethers.
| Reaction Type | Reactant | Electrophile | Potential Product(s) |
|---|---|---|---|
| S-Alkylation (Mono) | Ethane, 1,2-bis(isopropylthio)- | 1 eq. Methyl Iodide (CH₃I) | (2-(Isopropylthio)ethyl)(isopropyl)(methyl)sulfonium iodide |
| S-Alkylation (Di) | Ethane, 1,2-bis(isopropylthio)- | 2 eq. Methyl Iodide (CH₃I) | Ethane-1,2-diylbis(isopropyl(methyl)sulfonium) diiodide |
Transformations at the Ethane Backbone and Peripheral Isopropyl Groups
Reactivity can also be induced at the carbon atoms of the molecule, particularly those adjacent to the sulfur atoms (the α-carbons).
The hydrogen atoms on the α-carbons of thioethers are weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to form a carbanion. This is due to the ability of the adjacent sulfur atom to stabilize the negative charge. The resulting carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, carbonyl compounds, or epoxides, to form a new carbon-carbon bond. This provides a method for functionalizing the ethane backbone of Ethane, 1,2-bis(isopropylthio)-.
Transformations involving the peripheral isopropyl groups are less common and would typically require more drastic reaction conditions, such as free-radical halogenation, which may not be selective and could also affect other parts of the molecule. youtube.com
Mechanisms of Key Reactions with Ethane, 1,2-bis(isopropylthio)- as a Reactant or Intermediate
Mechanism of Thioether Oxidation
The oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂ or a peroxyacid). The reaction proceeds via a transition state where a new S-O bond is formed and the weak O-O bond of the oxidant is cleaved. For oxidation to the sulfone, the intermediate sulfoxide undergoes a second, similar oxidation step. chemistrysteps.com
Mechanism of S-Alkylation
The S-alkylation of Ethane, 1,2-bis(isopropylthio)- with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com The nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (the leaving group) in a single, concerted step. libretexts.org This reaction results in the formation of a new carbon-sulfur bond and a positively charged sulfonium salt. libretexts.org
Mechanism of α-Deprotonation and Alkylation
This two-step process begins with the deprotonation of a carbon atom adjacent to one of the sulfur atoms by a strong base. This acid-base reaction forms a carbanion, which is stabilized by the neighboring sulfur atom. In the second step, this nucleophilic carbanion attacks an electrophile (e.g., the carbon atom of an alkyl halide), forming a new C-C bond through an Sₙ2 mechanism.
Computational and Theoretical Studies on Ethane, 1,2 Bis Isopropylthio
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the distribution of electrons. For Ethane (B1197151), 1,2-bis(isopropylthio)-, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), can be employed to determine its optimized geometry. These calculations typically predict key structural parameters like bond lengths, bond angles, and dihedral angles.
The electronic properties of Ethane, 1,2-bis(isopropylthio)- are also elucidated through quantum chemistry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For thioethers, the sulfur atoms' lone pairs significantly contribute to the HOMO, making them key sites for electrophilic attack or coordination to metal centers.
Table 1: Hypothetical Geometrical Parameters of Ethane, 1,2-bis(isopropylthio)- from Quantum Chemical Calculations
| Parameter | Value (Å or °) |
| C-S Bond Length | 1.82 |
| C-C (ethane backbone) Bond Length | 1.54 |
| S-C (isopropyl) Bond Length | 1.83 |
| C-S-C Bond Angle | 102.5 |
| S-C-C-S Dihedral Angle (anti) | 180 |
| S-C-C-S Dihedral Angle (gauche) | ~60 |
Note: These values are illustrative and would be determined with precision in an actual computational study.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Ligand Behavior
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the reactivity and ligand behavior of molecules like Ethane, 1,2-bis(isopropylthio)-.
DFT calculations can be used to map out the potential energy surface for reactions involving this molecule, identifying transition states and calculating activation energies. This is crucial for predicting reaction mechanisms and kinetics. For instance, the oxidation of the sulfur atoms in Ethane, 1,2-bis(isopropylthio)- to form sulfoxides or sulfones can be modeled using DFT to understand the reaction pathway and selectivity.
As a bidentate ligand, Ethane, 1,2-bis(isopropylthio)- can coordinate to metal ions through its two sulfur atoms, forming a chelate ring. DFT is extensively used to study the structure and stability of such metal complexes. nih.gov These calculations can predict the coordination geometry, bond strengths between the metal and sulfur atoms, and the electronic structure of the resulting complex. The insights gained from DFT studies are vital in the field of coordination chemistry and catalysis, where thioether ligands are often employed. bioengineer.org For example, DFT calculations can reveal how the electronic properties of the metal center are tuned by the thioether ligand, which in turn affects the catalytic activity of the complex. bioengineer.org
Table 2: Illustrative DFT-Calculated Properties for Ethane, 1,2-bis(isopropylthio)-
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Mulliken Charge on Sulfur | -0.15 e |
Note: These values are hypothetical examples of what a DFT calculation might yield.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide detailed information about a single, optimized molecular structure, real molecules are dynamic and exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Ethane, 1,2-bis(isopropylthio)-. nih.gov
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the different spatial arrangements the molecule can adopt due to rotations around its single bonds. For Ethane, 1,2-bis(isopropylthio)-, the key flexible bonds are the C-C bond of the ethane backbone and the C-S bonds. The rotation around the central C-C bond gives rise to anti and gauche conformers, similar to what is observed in 1,2-dihaloethanes. youtube.com Further flexibility is introduced by the rotation of the isopropyl groups.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are increasingly used to predict and interpret spectroscopic data, providing a powerful link between theory and experiment. uncw.edubohrium.comscilit.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. researchgate.netgithub.io By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in Ethane, 1,2-bis(isopropylthio)-, it is possible to predict their chemical shifts. These calculations are typically performed using DFT with specialized methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu Since the observed NMR spectrum is an average over the different conformations present at a given temperature, the predicted chemical shifts for each stable conformer are usually averaged based on their Boltzmann populations derived from their relative energies. This approach can be invaluable for assigning complex NMR spectra and confirming molecular structures.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of the vibrational modes of Ethane, 1,2-bis(isopropylthio)-. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as C-H stretching, C-S stretching, or various bending modes. This detailed assignment provides a wealth of information about the molecule's structure and bonding.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the energies of the electronic transitions from the ground state to various excited states. For Ethane, 1,2-bis(isopropylthio)-, these calculations would likely predict transitions involving the promotion of an electron from orbitals with significant sulfur lone-pair character (HOMO) to higher-energy unoccupied orbitals (LUMO). This information helps in understanding the molecule's photophysical properties.
Table 3: Computationally Predicted Spectroscopic Data for Ethane, 1,2-bis(isopropylthio)- (Illustrative)
| Spectrum | Predicted Feature | Assignment |
| ¹H NMR | δ 2.8-3.0 ppm (multiplet) | -S-CH(CH₃)₂ |
| ¹H NMR | δ 1.3-1.4 ppm (doublet) | -S-CH(CH₃)₂ |
| ¹³C NMR | δ 45-50 ppm | -S-CH(CH₃)₂ |
| ¹³C NMR | δ 22-25 ppm | -S-CH(CH₃)₂ |
| IR | ~650-750 cm⁻¹ | C-S Stretch |
| UV-Vis | λ_max ~210 nm | n -> σ* transition |
Note: These are representative values and the actual predicted spectra would contain more detailed information.
Advanced Characterization Techniques in Research of Ethane, 1,2 Bis Isopropylthio and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of "Ethane, 1,2-bis(isopropylthio)-". It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence.
Molecular Identification: The theoretical exact mass of "Ethane, 1,2-bis(isopropylthio)-" (C8H18S2) is 178.0849 g/mol . HRMS can measure this value to within a few parts per million (ppm), which is critical for distinguishing it from other compounds with the same nominal mass. The NIST Chemistry WebBook confirms the molecular weight as 178.359 g/mol based on isotopic composition. nist.gov
Purity Assessment and Fragmentation Analysis: Beyond confirming the parent ion, mass spectrometry, particularly with techniques like electron ionization (EI), reveals characteristic fragmentation patterns. For "Ethane, 1,2-bis(isopropylthio)-", expected fragmentation pathways would involve the cleavage of C-S and C-C bonds. Key fragments would likely include the loss of an isopropyl group ([M-C3H7]+), cleavage of the central ethane (B1197151) linker, and fragments corresponding to the isopropylthio cation ([C3H7S]+). The presence of two sulfur atoms would also produce a characteristic isotopic pattern for the molecular ion peak (M, M+1, M+2), with the A+2 peak (from the ³⁴S isotope) being notably more intense (approx. 8-9%) than for compounds containing only one sulfur atom.
While a specific high-resolution spectrum for this compound is not widely published, data for its lower homolog, "Ethane, 1,2-bis(methylthio)-", is available and shows characteristic thioether fragmentation. nist.gov Analysis of these patterns is vital for confirming the connectivity of the molecule and for identifying any impurities or degradation products in a sample.
Table 1: Expected High-Resolution Mass Spectrometry Data for Ethane, 1,2-bis(isopropylthio)-
| Property | Expected Value/Information | Purpose |
| Molecular Formula | C8H18S2 | Basic molecular identity |
| Molecular Weight | 178.36 g/mol | Nominal mass confirmation |
| Exact Mass [M+H]⁺ | 179.0924 | High-accuracy formula confirmation (e.g., via ESI-HRMS) |
| Key Fragments (EI-MS) | [M-C3H7]⁺, [M-SC3H7]⁺, [C4H8S2]⁺˙, [C3H7S]⁺ | Structural elucidation and confirmation |
| Isotopic Pattern | Distinctive M, M+1, M+2 peaks due to ¹³C and ³⁴S | Confirmation of elemental composition (C, S count) |
Advanced NMR Spectroscopy for Detailed Structural and Dynamic Information (e.g., 2D NMR, variable temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise covalent structure and conformational dynamics of "Ethane, 1,2-bis(isopropylthio)-" in solution.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two types of protons: those on the isopropyl groups and those on the central ethane bridge. The isopropyl methine proton (-CH) would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The methylene (B1212753) protons of the ethane linker (-CH2-CH2-) would likely appear as a singlet or a simple multiplet, depending on their magnetic equivalence.
The ¹³C NMR spectrum would similarly show distinct signals for the methyl, methine, and methylene carbons. The chemical shifts of these signals are indicative of their electronic environment, influenced by the adjacent sulfur atoms.
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the isopropyl methine and methyl protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
Variable-Temperature (VT) NMR: The ethane linker in "Ethane, 1,2-bis(isopropylthio)-" allows for rotational freedom, leading to different conformational isomers (e.g., anti and gauche conformers). At room temperature, the interconversion between these conformers may be rapid on the NMR timescale, resulting in averaged signals. VT-NMR experiments can be used to study these dynamics. By lowering the temperature, the rate of interconversion can be slowed, potentially leading to the decoalescence of signals and allowing for the observation and characterization of individual conformers. This provides valuable insight into the molecule's flexibility and preferred spatial arrangements.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethane, 1,2-bis(isopropylthio)-
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Isopropyl -CH ₃ | ~1.3 | Doublet |
| Isopropyl -CH | ~3.0 | Septet | |
| Ethane -S-CH ₂- | ~2.7 | Singlet/Multiplet | |
| ¹³C | Isopropyl -C H₃ | ~23 | - |
| Isopropyl -C H | ~35 | - | |
| Ethane -S-C H₂- | ~32 | - | |
| Note: These are estimated values based on typical thioether chemical shifts. Actual values may vary depending on solvent and other experimental conditions. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within "Ethane, 1,2-bis(isopropylthio)-".
Functional Group Analysis: The IR and Raman spectra would be dominated by vibrations characteristic of the alkyl groups.
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-H Bending: Bending vibrations (scissoring, wagging, twisting) for the CH₂, and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.
C-S Stretching: The C-S stretching vibrations are typically weak in the IR spectrum but can be more prominent in the Raman spectrum. They are expected in the 600-800 cm⁻¹ range. The symmetric and asymmetric stretches of the C-S-C linkage provide a key signature for the thioether functionality.
C-C Stretching: Skeletal C-C stretching vibrations appear in the 800-1200 cm⁻¹ fingerprint region.
When "Ethane, 1,2-bis(isopropylthio)-" acts as a ligand in a metal complex, changes in the positions and intensities of these vibrational bands, particularly the C-S stretching modes, can provide direct evidence of coordination to the metal center. capes.gov.br
Table 3: Key Expected Vibrational Frequencies for Ethane, 1,2-bis(isopropylthio)-
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) |
| 2850 - 3000 | C-H (sp³) stretching | Strong |
| 1450 - 1470 | CH₂/CH₃ bending | Medium |
| 1365 - 1385 | CH₃ symmetric bending | Medium |
| 600 - 800 | C-S stretching | Weak to Medium |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Coordination Effects
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For a saturated thioether like "Ethane, 1,2-bis(isopropylthio)-", the relevant valence electrons are in sigma (σ) bonding orbitals and non-bonding (n) lone pair orbitals on the sulfur atoms.
Electronic Transitions: The expected electronic transitions are of two main types:
n → σ (n-to-sigma star):* An electron from a non-bonding lone pair on a sulfur atom is excited to an anti-bonding σ* orbital. For simple thioethers, these transitions typically occur in the far-UV region, around 200-230 nm.
σ → σ (sigma-to-sigma star):* Excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital. These are high-energy transitions and occur at even shorter wavelengths (<200 nm). bas.bg
As a result, a UV-Vis spectrum of the free ligand recorded in a standard spectrophotometer (typically 200-800 nm) may only show the tail-end of the n → σ* absorption.
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Probing Redox Processes
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of "Ethane, 1,2-bis(isopropylthio)-" and its derivatives. The sulfur atoms in thioethers are susceptible to oxidation.
Redox Processes of the Ligand: The thioether sulfur atoms can be electrochemically oxidized, typically to a sulfoxide (B87167) and then further to a sulfone. A cyclic voltammogram of the free ligand would reveal the potential at which these oxidation processes occur. These oxidations are generally irreversible, meaning a corresponding reduction peak is not observed on the reverse scan.
Redox Processes of Derivatives: When coordinated to a metal, the redox behavior can become more complex and informative.
Metal-Centered Redox: The CV of a metal complex can show reversible or quasi-reversible waves corresponding to the oxidation or reduction of the metal center (e.g., M²⁺/M³⁺). The potential of these redox events is influenced by the electron-donating properties of the thioether ligand.
Ligand-Centered Redox: The oxidation potential of the sulfur atoms can be shifted upon coordination to a metal, providing insight into the electronic effects of the metal-sulfur bond.
Coupled Processes: In some cases, the redox processes of the metal and the ligand can be coupled.
Studying these redox processes is crucial for applications in catalysis, where the ability of a complex to cycle between different oxidation states is key to its function. mdpi.comnih.gov
Potential Applications of Ethane, 1,2 Bis Isopropylthio in Fundamental Chemical Sciences
Role in Homogeneous and Heterogeneous Catalysis (e.g., as a ligand in organometallic catalysts)
Dithioether ligands, such as Ethane (B1197151), 1,2-bis(isopropylthio)-, are recognized for their ability to coordinate with a variety of transition metals, forming stable complexes that can function as catalysts. The sulfur atoms in these ligands act as soft donor sites, exhibiting a strong affinity for soft metal centers like palladium, platinum, gold, and rhodium. This interaction is crucial in the field of organometallic catalysis. thieme-connect.combohrium.com
The electronic and steric properties of the ligand significantly influence the reactivity and selectivity of the resulting catalyst. In Ethane, 1,2-bis(isopropylthio)-, the isopropyl groups exert a moderate steric hindrance around the sulfur donor atoms. This steric bulk can be advantageous in controlling the coordination environment of the metal center, potentially leading to enhanced selectivity in catalytic transformations. For instance, in reactions like cross-coupling, hydrogenation, and hydroformylation, the ligand's architecture can dictate the substrate's approach to the metal, thereby influencing the stereochemical outcome of the reaction.
While research on ligands containing phosphorus and nitrogen has historically been more prevalent, the use of thioether-containing ligands is a growing area of interest in catalysis. thieme-connect.combohrium.com The unique properties of sulfur-based ligands offer an alternative and complementary approach to catalyst design.
Table 1: Potential Catalytic Applications of Dithioether Ligands
| Catalytic Reaction | Metal Center | Role of Dithioether Ligand |
| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing the active metal species, influencing selectivity. |
| Hydrogenation | Rhodium, Ruthenium | Modulating the electronic and steric environment of the catalyst. |
| Hydroformylation | Rhodium, Cobalt | Directing the regioselectivity of the reaction. |
| C-H Activation | Platinum, Palladium | Facilitating the activation of inert C-H bonds. nih.gov |
Contributions to Materials Science (e.g., as a precursor for chalcogenide thin films via Chemical Vapor Deposition)
Organosulfur compounds, particularly those with the capacity to coordinate to metal ions, are valuable precursors in the synthesis of metal sulfide (B99878) materials. Ethane, 1,2-bis(isopropylthio)- can be envisioned as a single-source precursor for the deposition of metal sulfide thin films through techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). nih.govresearchgate.net
In a typical CVD process, the precursor molecule is vaporized and then decomposed on a heated substrate to form the desired material. The advantage of using a single-source precursor like a metal complex of Ethane, 1,2-bis(isopropylthio)- is that it contains both the metal and the sulfur required for the formation of the metal sulfide. This can lead to more uniform and stoichiometric films compared to using separate metal and sulfur sources. The volatile nature of the organic byproducts from the decomposition of the isopropylthio ligands facilitates their removal from the deposition chamber, resulting in purer thin films. nih.govnih.gov
The choice of the dithioether ligand can influence the properties of the resulting chalcogenide material, such as its crystallinity, morphology, and electronic properties. manchester.ac.uk For example, the decomposition temperature of the precursor and the growth rate of the thin film can be tuned by modifying the alkyl groups on the sulfur atoms. Research on related systems has demonstrated the successful use of metal complexes with thioamide and dithiocarbamate (B8719985) ligands for the synthesis of various metal sulfide nanoparticles and thin films, highlighting the potential of this approach. nih.govrsc.org
Table 2: Properties of Chalcogenide Thin Films Influenced by Precursors
| Property | Influence of Precursor |
| Stoichiometry | The metal-to-sulfur ratio in the precursor can dictate the final composition of the film. |
| Crystallinity | The decomposition pathway of the precursor affects the crystal structure of the deposited material. nih.gov |
| Morphology | The nature of the ligand can control the grain size and surface texture of the thin film. nih.gov |
| Purity | The volatility of the ligand's decomposition products is crucial for obtaining pure films. |
Applications in Supramolecular Chemistry and Host-Guest Interactions
The principles of supramolecular chemistry rely on non-covalent interactions to assemble complex molecular architectures. Thioethers, including dithioethers like Ethane, 1,2-bis(isopropylthio)-, can participate in various non-covalent interactions, making them interesting building blocks for supramolecular assemblies.
Fundamental Studies in Sulfur Chemistry and Organosulfur Compound Reactivity
Ethane, 1,2-bis(isopropylthio)- serves as a model compound for fundamental studies in organosulfur chemistry. The presence of two thioether linkages within the same molecule allows for the investigation of intramolecular interactions and cooperative effects between the sulfur atoms.
The reactivity of the C-S bonds in dithioethers is a subject of ongoing research. These bonds can be cleaved under certain conditions, leading to the formation of new sulfur-containing compounds. The oxidation of the sulfur atoms to sulfoxides and sulfones provides a route to a variety of functionalized molecules with different electronic and coordinating properties. Studying the oxidation of Ethane, 1,2-bis(isopropylthio)- can provide insights into the selectivity of such reactions, particularly the factors that favor mono-oxidation versus di-oxidation.
Furthermore, the coordination chemistry of Ethane, 1,2-bis(isopropylthio)- with different metal ions can be systematically studied to understand the influence of the isopropyl groups on the structure, stability, and reactivity of the resulting metal complexes. This fundamental knowledge is essential for the rational design of new catalysts and materials based on dithioether ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
